Cas no 849675-66-7 (Encequidar)

Encequidar structure
Encequidar structure
Produktname:Encequidar
CAS-Nr.:849675-66-7
MF:C38H36N6O7
MW:688.728448867798
MDL:MFCD25976625
CID:2760101
PubChem ID:11399764

Encequidar Chemische und physikalische Eigenschaften

Namen und Kennungen

    • HM30181
    • HM30181A
    • Encequidar
    • K4I4I996O4
    • HM 30181A
    • N-(2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
    • Encequidar [USAN]
    • Encequidar (USAN/INN)
    • BCP25240
    • WHO 10861
    • DB14070
    • SB18921
    • 4-Oxo-4H-chromene-2-carboxylic acid (2-(2-4-(2-(6,7-dim
    • N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide (ACI)
    • HM 30181
    • Encequidar (HM30181)
    • 4H-1-Benzopyran-2-carboxamide, N-[2-[2-[4-[2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-
    • HM-30181
    • AHJUHHDDCJQACA-UHFFFAOYSA-N
    • AS-35283
    • N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide
    • 4-Oxo-4H-chromene-2-carboxylic acid (2-(2-4-(2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-ethyl)-phenyl-2H-tetrazol-5-yl)-4,5-dimethoxy-phenyl)-amide
    • EX-A3429A
    • GTPL12787
    • MFCD25976625
    • ENCEQUIDAR [INN]
    • HM30181AK
    • Oratecan (encequidar methanesulfonate + irinotecan)
    • NS00072886
    • N-[2-[2-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-2H-tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide
    • SCHEMBL13822558
    • HM30181(Encequidar)?
    • DTXSID501100387
    • P-GLYCOPROTEIN INHIBITOR HM30181AK
    • D11782
    • CHEMBL4594298
    • HM-30181-A
    • 4H-1-BENZOPYRAN-2-CARBOXAMIDE, N-(2-(2-(4-(2-(3,4-DIHYDRO-6,7-DIMETHOXY-2(1H)-ISOQUINOLINYL)ETHYL)PHENYL)-2H-TETRAZOL-5-YL)-4,5-DIMETHOXYPHENYL)-4-OXO-
    • HM30181;HM30181A
    • N-[2-(2-{4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl}-1,2,3,4-tetrazol-5-yl)-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide
    • V5Q
    • DA-64208
    • Oraxol (encequidar methanesulfonate + paclitaxel)
    • Q27281950
    • N-(2-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
    • HM-30181 free base
    • s3431
    • UNII-K4I4I996O4
    • ENCEQUIDAR [WHO-DD]
    • HY-13646
    • BDBM50567579
    • AKOS025396246
    • CS-6194
    • Pgp inhibitor hm30181ak
    • ZIB67566
    • 4-oxo-4H-chromen-2-carboxylic acid [2-(2-{4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-ethyl]-phenyl}-2H-tetrazol-5-yl)-4,5-dimethoxy-phenyl]-amide
    • AC-36564
    • 849675-66-7
    • MDL: MFCD25976625
    • Inchi: 1S/C38H36N6O7/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46)
    • InChI-Schlüssel: AHJUHHDDCJQACA-UHFFFAOYSA-N
    • Lächelt: O=C1C2C(=CC=CC=2)OC(C(NC2C(C3=NN(C4C=CC(CCN5CCC6C(=CC(=C(C=6)OC)OC)C5)=CC=4)N=N3)=CC(OC)=C(OC)C=2)=O)=C1

Berechnete Eigenschaften

  • Genaue Masse: 688.26454751 g/mol
  • Monoisotopenmasse: 688.26454751 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 11
  • Schwere Atomanzahl: 51
  • Anzahl drehbarer Bindungen: 11
  • Komplexität: 1220
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 139
  • Molekulargewicht: 688.7
  • XLogP3: 5.8

Encequidar Sicherheitsinformationen

  • Lagerzustand:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Encequidar Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H44070-50mg
HM30181
849675-66-7 97%
50mg
¥8032.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8426-5 mg
Encequidar
849675-66-7 99.93%
5mg
¥1110.00 2022-04-26
Chemenu
CM294709-100mg
N-(2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
849675-66-7 95%
100mg
$386 2021-08-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8426-50 mg
Encequidar
849675-66-7 99.93%
50mg
¥4890.00 2022-04-26
abcr
AB479735-5 mg
N-(2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide; .
849675-66-7
5mg
€245.00 2023-06-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H44070-10mg
HM30181
849675-66-7 97%
10mg
¥2672.0 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46922-5mg
Encequidar (HM30181)
849675-66-7 98%
5mg
¥1069.00 2023-09-08
MedChemExpress
HY-13646-5mg
Encequidar
849675-66-7 ≥98.0%
5mg
¥1200 2024-04-17
ChemScence
CS-6194-5mg
Encequidar
849675-66-7 ≥98.0%
5mg
$120.0 2022-04-26
abcr
AB479735-25 mg
N-(2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide; .
849675-66-7
25mg
€559.50 2023-06-15

Encequidar Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  12 h, rt
Referenz
Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor
Smolinski, Michael P. ; Urgaonkar, Sameer ; Pitzonka, Laura; Cutler, Murray; Lee, GwanSun; et al, Journal of Medicinal Chemistry, 2021, 64(7), 3677-3693

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ;  1 h, rt
1.2 5 - 6 h, 40 °C
1.3 Reagents: Water
Referenz
The effect and mechanistic study of encequidar on reversing the resistance of SW620/AD300 cells to doxorubicin
Zhang, Hang; Bian, Shaopan; Xu, Zhihao; Gao, Ming; Wang, Han; et al, Biochemical Pharmacology (Amsterdam, 2022, 205,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  0 °C; overnight, 0 °C
Referenz
In Vivo Imaging of Multidrug Resistance Using a Third Generation MDR1 Inhibitor
Sprachman, Melissa M.; Laughney, Ashley M.; Kohler, Rainer H.; Weissleder, Ralph, Bioconjugate Chemistry, 2014, 25(6), 1137-1142

Encequidar Raw materials

Encequidar Preparation Products

Encequidar Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:849675-66-7)Encequidar
A857803
Reinheit:99%/99%
Menge:25mg/100mg
Preis ($):332.0/790.0